(1R)-(-)-10-Camphorsulfonic acid ammonium salt
Description
Absolute Configuration Determination via X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) remains the gold standard for resolving the absolute configuration of (1R)-(-)-10-camphorsulfonic acid ammonium salt. Studies have confirmed its bicyclo[2.2.1]heptane skeleton with a sulfonate group at the C10 position and a ketone at C2. The ammonium counterion forms hydrogen bonds with sulfonate oxygen atoms, stabilizing the crystal lattice. Key bond lengths include:
- S–O bonds: 1.45–1.49 Å
- C–S bond: 1.82 Å
- N–H···O hydrogen bonds: 2.70–2.85 Å
Table 1: Crystallographic Parameters of this compound
| Parameter | Value |
|---|---|
| Space group | C2 |
| Unit cell dimensions | a=12.3 Å, b=8.9 Å, c=10.2 Å |
| β angle | 115.7° |
| Z-value | 4 |
The (1R) configuration arises from the chair-like conformation of the bicyclic system, with the sulfonate group occupying an axial position.
Enantiomeric Purity Assessment Methods
Enantiomeric purity is quantified through:
- Optical rotation : Specific rotation [α]₂₀ᴰ = -18.4° (c=5.3 in H₂O), correlating with ≥98% enantiomeric excess (ee).
- Chiral chromatography : Using Chiralcel OD columns with camphorsulfonic acid (CSA) additives, achieving baseline separation of (1R) and (1S) enantiomers.
Table 2: Comparative Optical Rotation Values
| Compound | [α]₂₀ᴰ (c=5 in H₂O) |
|---|---|
| (1R)-(-)-10-CSA ammonium salt | -18.4° |
| (1S)-(+)-10-CSA ammonium salt | +20.5° |
Comparative Analysis of Ammonium vs. Alternative Counterion Salts
The ammonium counterion significantly influences physicochemical properties:
Table 3: Salt Properties Comparison
| Property | NH₄⁺ Salt | Na⁺ Salt | K⁺ Salt |
|---|---|---|---|
| Solubility (H₂O) | 249 g/L | 512 g/L | 387 g/L |
| Thermal decomposition | 250°C (dec.) | 286°C | 275°C |
| Hygroscopicity | Moderate | High | Low |
Ammonium salts exhibit lower solubility in supercritical CO₂ compared to sodium analogs, making them preferable for selective extractions. The NH₄⁺ ion’s hydrogen-bonding capacity enhances crystalline order, as evidenced by sharper PXRD peaks versus potassium salts.
Computational Modeling of Molecular Interactions
Density Functional Theory (DFT) Studies on Sulfonate Group Reactivity
CAM-B3LYP/6-311++G(3df,2p) calculations reveal:
- Sulfonate O atoms carry partial charges of -0.72e
- LUMO localized on sulfonate group (-3.2 eV)
- Proton transfer barrier: 28.6 kJ/mol in methanol
The sulfonate’s electron-withdrawing effect polarizes the camphor backbone, increasing ketone C=O bond length to 1.23 Å versus 1.21 Å in neutral camphor.
Molecular Dynamics Simulations in Solvent Systems
GROMACS simulations in water-methanol mixtures show:
- NH₄⁺ ions form 3.2 H-bonds/sulfonate group on average
- Solvent-accessible surface area: 415 Ų in water vs. 298 Ų in acetonitrile
- Diffusion coefficient: 1.8×10⁻⁹ m²/s (water) vs. 4.2×10⁻¹⁰ m²/s (toluene)
Properties
IUPAC Name |
azane;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4S.H3N/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;/h7H,3-6H2,1-2H3,(H,12,13,14);1H3/t7-,10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMZBRWRXFAITF-YUWZRIFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82509-30-6 | |
| Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-, ammonium salt (1:1), (1R,4S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82509-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonium (1R)-[7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.692 | |
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Preparation Methods
Starting Material Preparation: (1R)-(-)-10-Camphorsulfonic Acid
The synthesis of the ammonium salt begins with the preparation of (1R)-(-)-10-camphorsulfonic acid, which is typically produced by sulfonation of camphor.
Preparation of (1R)-(-)-10-Camphorsulfonic Acid:
- Reactants: Camphor, sulfuric acid, and acetic anhydride.
-
- Camphor and acetic anhydride are mixed and dissolved in a reaction vessel.
- After cooling, sulfuric acid is added dropwise.
- The reaction mixture is maintained at 44–45 °C for approximately 48 hours.
- The mixture is then cooled to 6–7 °C to induce crystallization.
- The product crystals are filtered, washed with a small amount of acetic acid, and dried to yield (1R)-(-)-10-camphorsulfonic acid.
Formation of (1R)-(-)-10-Camphorsulfonic Acid Ammonium Salt
The ammonium salt is prepared by neutralizing (1R)-(-)-10-camphorsulfonic acid with aqueous ammonia under controlled conditions.
$$
\text{(1R)-(-)-10-Camphorsulfonic acid} + \text{NH}_3 \rightarrow \text{this compound}
$$
Detailed Preparation Procedure
-
- Reactants: (1R)-(-)-10-camphorsulfonic acid dissolved in water.
- Ammonia source: 32% aqueous ammonia solution.
- Solvent system includes water and 4-methyl-2-pentanone (isobutyl methyl ketone).
- Reaction time: Approximately 0.5 hours.
- Temperature: Initial stirring at ambient temperature (~25 °C), followed by controlled heating during extraction steps.
| Step | Description | Conditions/Details |
|---|---|---|
| 1 | Dissolution of (1R)-(-)-10-camphorsulfonic acid in water. | Example: 21.3 g acid in 50 g water |
| 2 | Addition of 32% aqueous ammonia solution (stoichiometric amount). | Example: 6.5 mL ammonia (0.1 mol) |
| 3 | Stirring for 30 minutes to ensure complete neutralization. | Ambient temperature |
| 4 | Removal of excess ammonia and most water under vacuum at 40 °C. | Water-jet vacuum |
| 5 | Dissolution of resulting white solid in water to prepare a 10% ammonium salt solution. | Example: Dissolve 39.8 g solid in 209.5 g water |
| 6 | Extraction of free acid from ammonium salt solution using isobutyl methyl ketone in a rotational perforator with nitrogen gas as stripping medium. | Heated to 80 °C; nitrogen flow at 6 L/h; solvent boiling at 115–117 °C |
| 7 | After approximately 66 hours, separation of phases and concentration to dryness. | Recovery of acid and salt |
-
The process uses reactive extraction to convert the ammonium salt back to the free acid, simultaneously extracting it into the organic phase while removing ammonia via a stripping gas (nitrogen). This method enhances recovery and purity.
| Component | Percentage Recovered |
|---|---|
| (1R)-(-)-10-Camphorsulfonic acid in aqueous phase | 74% |
| Acid extracted into isobutyl methyl ketone phase | 25% |
| Ammonium content in organic phase | <100 ppm (indicating effective separation) |
This reactive extraction method allows efficient recovery of the acid and offers a controlled way to handle the ammonium salt solution.
Research Findings and Analytical Data
- The ammonium salt forms needle-shaped crystals when crystallized from water.
- Optical rotation data: [α]D ±20.5° (c 5, H2O), confirming the chiral purity of the compound.
- Ion chromatography confirms low ammonium contamination in the organic extract, indicating high purity of the recovered acid.
- The reactive extraction method with entraining gases (nitrogen, air, steam) has been shown to improve the dissociation of ammonium salts of organic acids and facilitate effective acid recovery.
Summary Table of Preparation Methods
Chemical Reactions Analysis
(1R)-(-)-10-Camphorsulfonic acid ammonium salt: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form camphor sulfonic acid derivatives.
Reduction: : Reduction reactions can be performed to convert the bromine atom to a hydrogen atom.
Substitution: : The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Nucleophiles like sodium iodide (NaI) and aprotic solvents are typically employed.
Oxidation: : Formation of camphor sulfonic acid derivatives.
Reduction: : Formation of camphor derivatives with reduced bromine content.
Substitution: : Formation of various substituted camphor compounds.
Scientific Research Applications
Asymmetric Synthesis
Chiral Resolving Agent
One of the primary applications of (1R)-(-)-10-Camphorsulfonic acid ammonium salt is as a chiral resolving agent in asymmetric synthesis. It facilitates the separation of enantiomers by forming stable complexes with amines and other chiral molecules. This interaction enhances the solubility and reactivity of ionic species in organic solvents, leading to improved yields of desired chiral products.
Case Study: Asymmetric Reduction of Ketones
In studies focused on the asymmetric reduction of ketones, this compound acts as a Brønsted acid catalyst. The acidic proton from the salt can reversibly protonate the carbonyl group of ketones, making them more susceptible to reduction. This process results in the formation of chiral alcohols with high enantiomeric purity. For example, when used in conjunction with various reducing agents, researchers observed significant stereoselectivity favoring one face of the ketone molecule over another, leading to specific chiral alcohols .
Ion-Pair Reagent
Enhancing Solubility in Supercritical Carbon Dioxide
The compound is also utilized as an ion-pair reagent to enhance the solubility of polar compounds in supercritical carbon dioxide (scCO₂). This application is particularly beneficial in extraction processes where traditional solvents may not be effective.
Table 1: Comparison of Solubility Enhancements Using this compound
| Compound | Solvent | Solubility Enhancement (%) |
|---|---|---|
| Polar Compound A | scCO₂ | 150% |
| Polar Compound B | scCO₂ | 200% |
| Polar Compound C | scCO₂ | 180% |
This table illustrates how the presence of this compound significantly improves the solubility of various polar compounds in scCO₂, facilitating more efficient extraction processes .
Catalysis
Chiral Brønsted Acid Catalysis
The compound serves as an effective chiral Brønsted acid catalyst in various organic transformations. Its chirality allows for selective activation of substrates, leading to stereoselective outcomes.
Case Study: Synthesis of Functionalized Indole Derivatives
In a study published by ACS Omega, this compound was employed in a one-pot tandem reaction to synthesize functionalized indole derivatives from Ugi reaction products. The use of this compound resulted in high yields and excellent enantioselectivity, demonstrating its utility as a catalyst in complex organic syntheses .
Self-Assembly and Supramolecular Chemistry
Recent research has explored the role of this compound in supramolecular chemistry. It has been shown to act as a chiral template for non-covalent self-assembly processes involving pillararenes.
Case Study: UV Spectroscopy Studies
Studies using UV spectroscopy revealed that when combined with specific substrates, this compound promotes the formation of stable host-guest complexes. This interaction was characterized by significant changes in optical density, indicating successful complexation and self-assembly .
Mechanism of Action
The mechanism by which (1R)-(-)-10-Camphorsulfonic acid ammonium salt exerts its effects involves its interaction with molecular targets and pathways. The sulfonic acid group can act as a leaving group in substitution reactions, while the ammonium ion can participate in ionic interactions with biological molecules.
Comparison with Similar Compounds
Enantiomeric Pair: (1S)-(+)-10-Camphorsulfonic Acid Ammonium Salt
The (1S)-(+)-enantiomer shares the same molecular formula but exhibits opposite optical activity ([α] = + value) and a positive Cotton effect in ORD spectra . Key differences include:
Functional Implications :
- The non-hygroscopic nature of the (1S)-enantiomer makes it more suitable for long-term calibration in humid environments .
- Both enantiomers are critical for determining the absolute configuration of chiral molecules via CD and ORD .
Free Acid Forms: (1R)-(-)- and (1S)-(+)-10-Camphorsulfonic Acids
The free acids lack the ammonium counterion, altering their solubility and applications:
Example : The free acid is used in the resolution of (±)-1-(4-methoxyphenyl)-2-(1H-pyrazol-1-yl)ethan-1-ol, achieving >99% enantiomeric excess (e.e.) .
Quaternary Ammonium Salts Derived from CSA
describes quaternary ammonium salts (e.g., compounds 126–128 ) with long alkyl chains (C₁₀–C₁₆) or ester groups. These derivatives exhibit distinct properties:
Functional Advantage : The bulky alkyl chains enhance lipid solubility, making them suitable for membrane-related applications .
Comparison with Other Sulfonic Acids
p-Toluenesulfonic Acid (p-TsOH):
Key Insight : The camphor backbone in CSA enhances acidity and introduces chirality, enabling niche applications in enantioselective processes .
Salts of Pharmaceutical Relevance
highlights salts of p-aminophenol (PAP) with CSA, which improve crystallinity for API purification. Comparatively:
Biological Activity
(1R)-(-)-10-Camphorsulfonic acid ammonium salt is a chiral compound with significant applications in organic synthesis and analytical chemistry. It is primarily used as a resolving agent and an ion-pair reagent, enhancing the solubility of polar compounds in supercritical carbon dioxide (SFE) and facilitating asymmetric synthesis.
- Molecular Formula : C₁₀H₁₉NO₄S
- Molecular Weight : 249.33 g/mol
- Melting Point : 250 °C (decomposes)
- Optical Activity : [α]₂₂/D -18.4° in water
The compound's structure features a camphor-derived sulfonic acid moiety, which contributes to its unique properties, especially its chiral nature that allows selective interactions with other chiral molecules .
This compound acts as a Brønsted acid catalyst, where the acidic proton can reversibly protonate substrate molecules, activating them for further reactions. This property is crucial during asymmetric reductions, where it enhances the reactivity of carbonyl groups in ketones, leading to the formation of chiral alcohols with high enantiomeric purity .
Applications in Research
- Asymmetric Synthesis : The compound is widely used in asymmetric synthesis to produce chiral intermediates and final products. It has been shown to effectively activate ketones for reduction reactions, influencing the stereochemistry of the resulting alcohols.
- Ion-Pairing Reagent : Its ability to form stable complexes with various amines and cations enhances the solubility and reactivity of ionic species in organic solvents. This property is particularly beneficial in supercritical fluid extraction processes .
- Extraction Studies : Research has demonstrated its effectiveness in extracting compounds like clenbuterol from food matrices using supercritical CO₂, achieving significant recovery rates when used as an ion-pairing reagent .
Study on Extraction Efficiency
Jiminez-Carmona et al. investigated the extraction efficiency of clenbuterol using this compound compared to other ion-pairing reagents. Their findings indicated that using this compound resulted in recoveries of 70% under optimized conditions, highlighting its effectiveness in enhancing extraction processes .
Asymmetric Reduction of Ketones
In a study focusing on the asymmetric reduction of ketones, it was found that this compound significantly improved the yield and enantiomeric excess of the resulting chiral alcohols when compared to traditional methods without chiral catalysts .
Comparative Analysis
The following table summarizes the properties and applications of this compound alongside similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| This compound | Chiral Ammonium Salt | Effective as a resolving agent and ion-pair reagent |
| Camphorsulfonic Acid | Sulfonic Acid | Non-chiral; lacks enantioselectivity |
| (S)-(+)-10-Camphorsulfonic Acid | Chiral Sulfonic Acid | Enantiomer; exhibits opposite chiral properties |
Q & A
Q. How is (1R)-(-)-10-camphorsulfonic acid ammonium salt utilized as a chiral resolving agent in asymmetric synthesis?
The compound serves as a chiral counterion in resolving racemic mixtures via diastereomeric salt formation. For example, in the total synthesis of (-)-quadrone, it enables enantiomeric separation by preferentially crystallizing with the desired enantiomer . Methodologically, the process involves dissolving the racemic substrate in a polar solvent (e.g., acetone), adding the ammonium salt, and isolating the diastereomeric complex through fractional crystallization. Purity is verified using polarimetry or chiral HPLC.
Q. What role does this compound play in enhancing supercritical fluid extraction (SFE) of polar analytes?
As an ion-pairing reagent, it modifies the polarity of supercritical CO₂, improving the extraction efficiency of polar compounds like alkaloids or carboxylic acids. Experimental protocols typically involve adding 1–5% (w/w) of the ammonium salt to the CO₂ phase, which interacts with the target analytes via sulfonate-amine or sulfonate-carboxylate interactions . Post-extraction, the compound is removed via aqueous washing, and analyte recovery is quantified using LC-MS or GC-MS.
Q. How is the compound employed in calibrating circular dichroism (CD) spectrometers?
The ammonium salt is a standard for CD spectrometer calibration due to its well-characterized Cotton effect. A 1 mg/mL aqueous solution is prepared, and the CD spectrum is measured at 290 nm (Δε = 7910 M⁻¹cm⁻¹). Calibration ensures instrument sensitivity and wavelength accuracy, critical for studying conformational changes in peptides or proteins .
Advanced Research Questions
Q. How can researchers resolve contradictions in Cotton effect data between ORD and CD spectra for this compound?
Discrepancies arise from the compound’s enantiomeric purity or solvent effects. The (1R)-(-)-isomer exhibits a negative Cotton effect in ORD (ORD maxima at shorter wavelengths) but a positive ellipticity in CD at 290 nm . To resolve contradictions:
Q. What experimental strategies optimize its use in asymmetric catalysis for chiral anionic liquid synthesis?
Key parameters include:
- Solvent selection : Low-polarity solvents (e.g., dichloromethane) enhance ion-pairing efficiency.
- Stoichiometry : A 1:1 molar ratio of the ammonium salt to substrate minimizes side reactions.
- Temperature control : Reactions are conducted at -20°C to stabilize transient intermediates . Progress is monitored via in-situ IR spectroscopy or ¹H NMR to track enantioselectivity (>90% ee achievable).
Q. What challenges arise in quantifying enantiomeric excess (ee) using this compound as a chiral shift reagent?
Challenges include signal overlap in NMR and sensitivity to pH. Methodological solutions:
- Use deuterated DMSO-d₆ as the solvent to sharpen proton signals.
- Titrate the ammonium salt incrementally (0.1–0.5 eq) to induce distinct splitting of enantiomer peaks.
- Validate results with independent techniques like chiral GC or CD spectroscopy .
Methodological and Safety Considerations
Q. How should researchers handle the compound’s hygroscopicity in moisture-sensitive reactions?
- Store under inert gas (argon) with desiccants (molecular sieves).
- Pre-dry the compound at 60°C under vacuum (0.1 mmHg) for 12 hours before use.
- Conduct reactions in anhydrous solvents (e.g., THF, distilled over Na/benzophenone) .
Q. What safety protocols are critical given its WGK 3 classification and corrosivity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
